2-Cyano-5-methylpyridine 1-oxide
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Overview
Description
2-Cyano-5-methylpyridine 1-oxide is a chemical compound with the molecular formula C7H6N2O It is a derivative of pyridine, characterized by the presence of a cyano group (-CN) at the second position and a methyl group (-CH3) at the fifth position, along with an oxide group attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-5-methylpyridine 1-oxide typically involves the oxidation of 2-Cyano-5-methylpyridine. One common method includes the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the 1-oxide derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally benign oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-5-methylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.
Substitution: The cyano and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of more oxidized pyridine derivatives.
Reduction: Formation of 2-Cyano-5-methylpyridine.
Substitution: Formation of halogenated or other substituted pyridine derivatives.
Scientific Research Applications
2-Cyano-5-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-5-methylpyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in nucleophilic or electrophilic reactions, while the oxide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Cyano-5-methylpyridine: Lacks the oxide group, leading to different chemical reactivity and biological activity.
2-Cyano-4-methylpyridine 1-oxide: Similar structure but with the methyl group at the fourth position, resulting in different steric and electronic properties.
2-Cyano-6-methylpyridine 1-oxide: Methyl group at the sixth position, affecting its chemical behavior and applications.
Uniqueness: 2-Cyano-5-methylpyridine 1-oxide is unique due to the specific positioning of the cyano, methyl, and oxide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-1-oxidopyridin-1-ium-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-6-2-3-7(4-8)9(10)5-6/h2-3,5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYIZILZMDHIBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C=C1)C#N)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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